3-Hydroxyvalproic acid is a metabolite associated with the administration of valproic acid (VPA), a widely used anticonvulsant drug. VPA impacts mitochondrial metabolism, including the catabolism of fatty acids and branched-chain amino acids, which can lead to the accumulation of various metabolites, including 3-hydroxyisovaleric acid, a secondary metabolite of the leucine pathway1.
While specific chemical reactions involving 3-Hydroxyvalproic acid were not extensively detailed in the provided papers, it is known to undergo reactions typical of carboxylic acids. This includes esterification, where it can react with alcohols to form esters. Additionally, as a hydroxy fatty acid, it may participate in reactions typical of this class of compounds. []
The inhibition of 3MCC by valproyl-CoA elucidates the increased excretion of 3-hydroxyisovaleric acid in patients treated with VPA. Understanding this interaction is crucial for managing the side effects associated with VPA therapy and could lead to the development of strategies to mitigate these adverse effects1.
3-Hydroxypropionic acid, a compound structurally similar to 3-hydroxyvalproic acid, has been identified as having selective nematicidal activity against plant-parasitic nematodes, which could be beneficial for agricultural practices. Although not directly related to 3-hydroxyvalproic acid, the discovery of such bioactive compounds in endophytic fungi highlights the potential for similar compounds to be used in pest management2.
In biotechnology, inducible gene expression systems responsive to 3-hydroxypropionic acid have been developed. These systems, found in microorganisms like Pseudomonas denitrificans, allow for controlled gene expression in response to the presence of 3-hydroxypropionic acid. While this research focuses on a different compound, it underscores the potential for developing similar systems that could be responsive to 3-hydroxyvalproic acid, which could be useful in optimizing metabolic pathways for the production of related compounds3.
The study of 4-halo-3-hydroxyanthranilic acids as competitive inhibitors of 3-hydroxyanthranilic acid oxygenase provides insights into the biochemical interactions of hydroxy acids with enzymes. Although this research is not directly related to 3-hydroxyvalproic acid, it demonstrates the broader relevance of hydroxy acids in biochemical research and their potential as enzyme inhibitors4.
3-Hydroxypropionic acid has been shown to have antimicrobial properties against foodborne pathogens, which suggests that structurally related compounds like 3-hydroxyvalproic acid could also have applications in food safety. The study of Lactobacillus reuteri and its ability to convert glycerol into 3-hydroxypropionic acid highlights the potential for using certain bacteria to produce hydroxy acids that could be used as food preservatives or in other applications related to food safety5.
Valproic acid treatment has been shown to increase the excretion of 3-hydroxyisovaleric acid due to the inhibition of 3-methylcrotonyl-CoA carboxylase (3MCC) by valproyl-CoA. This inhibition is significant, with an IC50 of 1.36 mM, indicating a strong interaction between the drug metabolite and the enzyme. Additionally, valproate and its metabolites may inhibit biotinidase, which could contribute to the side effects often reported in VPA-treated patients, such as skin rash and hair loss1.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7